(5-Fluoro-2-(methylcarbamoyl)phenyl)boronic acid synthesis route
(5-Fluoro-2-(methylcarbamoyl)phenyl)boronic acid synthesis route
An In-Depth Technical Guide to the Synthesis of (5-Fluoro-2-(methylcarbamoyl)phenyl)boronic Acid
Executive Summary
(5-Fluoro-2-(methylcarbamoyl)phenyl)boronic acid is a crucial building block in modern medicinal chemistry and drug development. Its utility primarily stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of carbon-carbon bond formation. This guide provides a detailed, field-proven synthetic route for this compound, designed for researchers and scientists. The narrative emphasizes the rationale behind experimental choices, mechanistic insights, and practical considerations to ensure a reproducible and efficient synthesis. The described two-step pathway begins with the amidation of 4-bromo-2-fluorobenzoic acid, followed by a critical low-temperature lithium-halogen exchange and subsequent borylation to yield the target molecule.
Introduction and Strategic Overview
Substituted phenylboronic acids are indispensable reagents in organic synthesis, enabling the construction of complex biaryl structures that form the core of numerous pharmaceutical agents. The title compound, with its specific substitution pattern—a fluorine atom, a methylcarbamoyl group, and a boronic acid moiety—is designed for precise molecular assembly. The fluorine atom can enhance metabolic stability and binding affinity, while the methylcarbamoyl group provides a hydrogen-bond donor/acceptor site.
The primary challenge in synthesizing this molecule lies in the selective introduction of the boronic acid group onto a multi-functionalized aromatic ring. Direct electrophilic borylation is often unselective. Therefore, a more robust strategy is required. The most common and reliable methods for preparing arylboronic acids involve the reaction of an organometallic intermediate with a boron electrophile.[1] This guide details a synthetic approach based on a lithium-halogen exchange, a powerful and regioselective method for generating the necessary aryllithium species from an aryl bromide precursor.[1][2]
Retrosynthetic Analysis
A logical retrosynthetic analysis simplifies the synthetic challenge. The target molecule can be disconnected at the carbon-boron bond, a standard transformation in organoboron chemistry. This disconnection points to an aryllithium or Grignard reagent, which in turn derives from the corresponding aryl bromide. The methylcarbamoyl group can be formed through a standard amide bond formation from a carboxylic acid. This leads to a simple, commercially available starting material.
Detailed Experimental Protocols
Safety Precaution: This synthesis involves highly reactive and flammable reagents like n-butyllithium. All operations must be conducted by trained personnel in a certified fume hood under an inert atmosphere (Nitrogen or Argon). Appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, is mandatory.
Step 1: Synthesis of 4-Bromo-2-fluoro-N-methylbenzamide
This step involves the formation of an amide bond. Using a carbodiimide coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (1-hydroxybenzotriazole) is a standard and high-yielding method that proceeds under mild conditions. [3][4] Protocol:
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To a round-bottomed flask charged with a magnetic stir bar, add 4-bromo-2-fluorobenzoic acid (1.0 eq.).
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Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF).
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Add 1-hydroxybenzotriazole (HOBt, 1.5 eq.) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI, 2.5 eq.).
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Add N,N-diisopropylethylamine (DIPEA) to the mixture.
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Finally, add a 2M solution of methylamine in THF (5.0 eq.) dropwise while maintaining the temperature at room temperature.
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Stir the reaction mixture at room temperature for 16 hours or until completion is confirmed by TLC or LC-MS.
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Upon completion, quench the reaction by adding water. [3]8. Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., eluting with a gradient of ethyl acetate in petroleum ether) to afford 4-bromo-2-fluoro-N-methylbenzamide as a solid. [4] Mechanistic Rationale: EDCI activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to side reactions and efficiently undergoes nucleophilic attack by methylamine to form the stable amide bond.
| Reagent/Parameter | Molar Ratio | Typical Conditions | Purpose |
| 4-Bromo-2-fluorobenzoic acid | 1.0 | - | Starting Material |
| Methylamine (2M in THF) | 5.0 | Room Temp | Nucleophile |
| EDCI·HCl | 2.5 | Room Temp | Carboxylic Acid Activator |
| HOBt | 1.5 | Room Temp | Coupling Additive |
| Solvent | - | DMF | Aprotic polar solvent |
| Reaction Time | - | 16 hours | To ensure completion |
| Expected Yield | - | ~75% | [4] |
Step 2: Synthesis of (5-Fluoro-2-(methylcarbamoyl)phenyl)boronic acid
This is the key transformation, relying on a low-temperature lithium-halogen exchange. This reaction is highly efficient but extremely sensitive to air and moisture. [2][5] Protocol:
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Add the intermediate, 4-bromo-2-fluoro-N-methylbenzamide (1.0 eq.), to a flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet.
-
Dissolve the amide in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, typically 1.1 eq. of a 1.6 M solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. A color change is typically observed, indicating the formation of the aryllithium species.
-
Stir the mixture at -78 °C for 1 hour.
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In a separate flame-dried flask, dissolve triisopropyl borate (B(O-iPr)₃, 1.5 eq.) in anhydrous THF and cool to -78 °C.
-
Transfer the aryllithium solution to the triisopropyl borate solution via a cannula while maintaining the temperature at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Cool the mixture in an ice bath and quench the reaction by the slow addition of aqueous acid (e.g., 1 M HCl) until the pH is acidic (~pH 2-3).
-
Stir vigorously for 30 minutes to ensure complete hydrolysis of the boronate ester.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude boronic acid, which may be purified further by recrystallization or chromatography if necessary.
Mechanistic Rationale & Causality:
-
Lithium-Halogen Exchange: At -78 °C, the kinetic rate of lithium-bromine exchange is significantly faster than other potential reactions, such as nucleophilic attack on the amide carbonyl or deprotonation of the N-H proton by n-BuLi. [2]This selectivity is crucial for success.
-
Low Temperature: Cryogenic temperatures are essential to prevent the decomposition of the highly reactive aryllithium intermediate and to suppress side reactions.
-
Anhydrous Conditions: Organolithium reagents are extremely strong bases and will be instantly quenched by protic sources like water. All glassware must be flame-dried, and all solvents must be anhydrous.
-
Borate Electrophile: Triisopropyl borate is an excellent electrophile for trapping the aryllithium species. The bulky isopropoxy groups help moderate its reactivity. The initial reaction forms a lithium boronate "ate" complex, which upon acidic workup, hydrolyzes to the final boronic acid. [1][6]
Reagent/Parameter Molar Ratio Typical Conditions Purpose 4-Bromo-2-fluoro-N-methylbenzamide 1.0 - Precursor n-Butyllithium (n-BuLi) 1.1 -78 °C Lithiating Agent Triisopropyl borate 1.5 -78 °C Boron Electrophile Solvent - Anhydrous THF Aprotic polar solvent Hydrolysis - 1 M HCl To form boronic acid | Expected Yield | - | 60-80% | (Typical for this reaction type) |
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
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¹H and ¹³C NMR: To confirm the chemical structure and assess purity.
-
¹⁹F NMR: To verify the presence and chemical environment of the fluorine atom.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and purity.
References
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GUPEA. Boron Directed Regioselective Aromatic Ortho- Functionalizations. [Link]
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ACS GCI Pharmaceutical Roundtable. Metalation & Borylation. [Link]
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Aggarwal, V. K. Standard Lithiation–Borylation A user's guide. [Link]
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Aggarwal Group. Lithiation-Borylation in Synthesis. [Link]
- Leonori, D., & Aggarwal, V. K. (2014). Lithiation-Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174-3183.
-
University of Bristol Research Portal. Lithiation—Borylation Methodology. [Link]
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Pinto, A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(9), 2033. [Link]
-
Melchiorre Group. Radical Borylation of Alkyl Bromides by Photoinduced Halogen‐Atom Transfer. [Link]
-
MDPI. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. [Link]
-
Wikipedia. Metal–halogen exchange. [Link]
-
ZaiQi Bio-Tech. 4-Bromo-2-fluoro-N-methylbenzamide| CAS No:749927-69-3. [Link]
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 3. 4-Bromo-2-fluoro-N-methylbenzamide synthesis - chemicalbook [chemicalbook.com]
- 4. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 [chemicalbook.com]
- 5. Metalation & Borylation - Wordpress [reagents.acsgcipr.org]
- 6. 2-Fluoro-5-(2-methyl-3-nitrophenylcarbamoyl)benzeneboronic Acid [benchchem.com]


